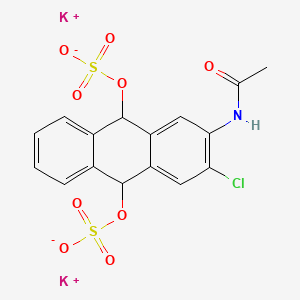
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is a chemical compound with the molecular formula C16H12ClK2NO9S2. It is often used as a crosslinking agent in organic synthesis and can be utilized to prepare high molecular polymer materials. Additionally, it finds applications in the synthesis of dyes and fluorescent substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate typically involves the reaction of 2-acetamido-3-chloro-9,10-dihydroanthracene with potassium sulfate under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted anthracene compounds.
科学的研究の応用
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a fluorescent marker.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate involves its ability to act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting polymer materials. The compound’s molecular targets include reactive sites on polymer chains, where it forms stable covalent bonds through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
- Dipotassium 2-acetamido-3-bromo-9,10-dihydroanthracene-9,10-diyl disulphate
- Dipotassium 2-acetamido-3-iodo-9,10-dihydroanthracene-9,10-diyl disulphate
- Dipotassium 2-acetamido-3-fluoro-9,10-dihydroanthracene-9,10-diyl disulphate
Uniqueness
Compared to its similar compounds, dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in certain synthetic applications, such as the preparation of specific dyes and fluorescent substances .
特性
CAS番号 |
68921-69-7 |
|---|---|
分子式 |
C16H12ClK2NO9S2 |
分子量 |
540.0 g/mol |
IUPAC名 |
dipotassium;(2-acetamido-3-chloro-10-sulfonatooxy-9,10-dihydroanthracen-9-yl) sulfate |
InChI |
InChI=1S/C16H14ClNO9S2.2K/c1-8(19)18-14-7-12-11(6-13(14)17)15(26-28(20,21)22)9-4-2-3-5-10(9)16(12)27-29(23,24)25;;/h2-7,15-16H,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
BQIXBJZCZZJNKT-UHFFFAOYSA-L |
正規SMILES |
CC(=O)NC1=C(C=C2C(C3=CC=CC=C3C(C2=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


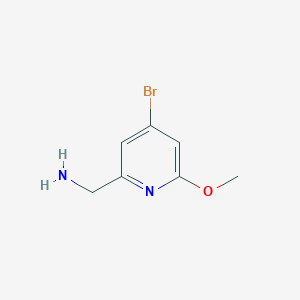
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
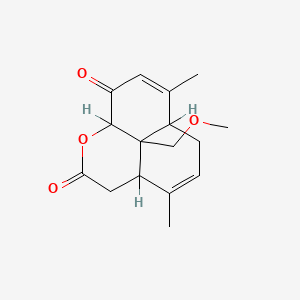

![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
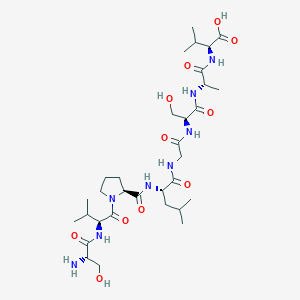

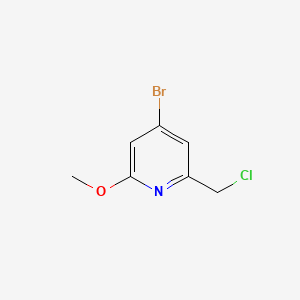
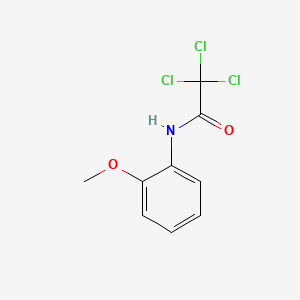
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
